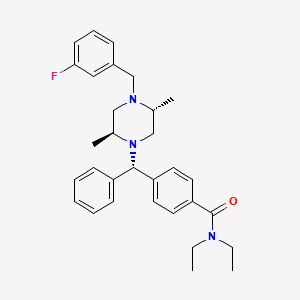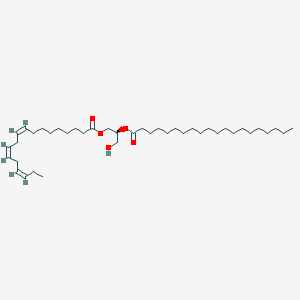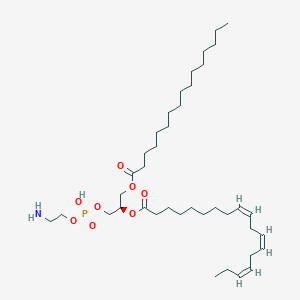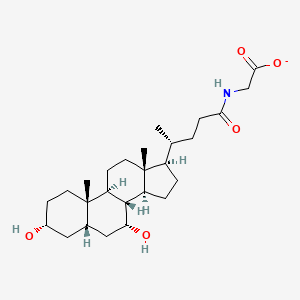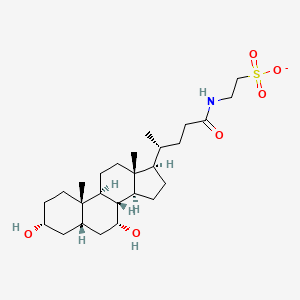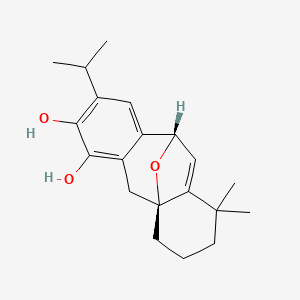
Salviasperanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salviasperanol is a natural product found in Salvia aspera with data available.
Applications De Recherche Scientifique
1. Salviasperanol in Diabetes Management Salviasperanol, prominently found in Salvia miltiorrhiza (SM), has been recognized for its potential as an alternative management strategy for diabetes. The pharmacological activities of SM against diabetes and its complications are achieved through the improvement of redox homeostasis and the inhibition of apoptosis and inflammation. The anti-diabetic effects are facilitated by the modulation of numerous signaling pathways and the influence of various molecular components, such as VEGF, NOS, AGEs, and PPAR expression. The main ingredients of SM, including salvianolic acids and diterpenoid tanshinones, have been well-studied in diabetic animals, and toxicity studies support the herb's tolerability (Jia et al., 2019).
2. Cardiovascular and Cerebrovascular Protective Properties Salviasperanol and its source, Salvia miltiorrhiza, have been extensively applied in treating coronary heart diseases and cerebrovascular diseases. These compounds exhibit significant cardiovascular and cerebrovascular protective effects, which are supported by pharmacological studies focusing on antioxidative, neuroprotective, antifibrotic, anti-inflammatory, and antineoplastic activities. The therapeutic properties of salviasperanol are believed to be due to its diverse chemical components, including diterpenoid quinones, hydrophilic phenolic acids, and essential oils (Su et al., 2015).
3. Anti-Cancer Potential Salviasperanol, particularly from Salvia miltiorrhiza, displays diverse anticancer properties attributable to its diterpene and phenolic content. Salvia compounds have been observed to disrupt cell cycles, induce apoptosis in tumor cells, enhance immune activities, and inhibit proliferation, invasion, angiogenesis, and metastasis of cancer cells. These compounds regulate most cancer hallmarks defined by Hanahan and Weinberg, with the same class of phytometabolite exerting anticancer activity via multiple pathways. The ADME/T properties and pharmacokinetic behaviors of some phytometabolites have been revealed, and fluorescent probes are valuable tools for screening substrates, inhibitors, or inducers of drug-metabolizing enzymes/transporters from Salvia phytometabolites (Hao et al., 2018).
4. Neuroprotective and Cognitive Enhancement Effects Salvia species, including Salvia officinalis and Salvia lavandulaefolia, have long been used in traditional herbal remedies to enhance memory and cognitive functions. Pharmacological actions of these species on healthy subjects and patients with cognitive decline have been investigated. Studies demonstrate that Salvia species exert beneficial effects by enhancing cognitive performance in both healthy individuals and patients with dementia or cognitive impairment. However, further scientific research and well-designed clinical trials are necessary to fully understand and substantiate the cognitive enhancement properties of Salvia species (Miroddi et al., 2014).
Propriétés
Formule moléculaire |
C20H26O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1S,9S)-12,12-dimethyl-6-propan-2-yl-16-oxatetracyclo[7.6.1.01,11.03,8]hexadeca-3,5,7,10-tetraene-4,5-diol |
InChI |
InChI=1S/C20H26O3/c1-11(2)12-8-13-14(18(22)17(12)21)10-20-7-5-6-19(3,4)16(20)9-15(13)23-20/h8-9,11,15,21-22H,5-7,10H2,1-4H3/t15-,20-/m0/s1 |
Clé InChI |
VXUXNHPMVRNGFN-YWZLYKJASA-N |
SMILES isomérique |
CC(C)C1=C(C(=C2C[C@@]34CCCC(C3=C[C@@H](C2=C1)O4)(C)C)O)O |
SMILES canonique |
CC(C)C1=C(C(=C2CC34CCCC(C3=CC(C2=C1)O4)(C)C)O)O |
Synonymes |
salviasperanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



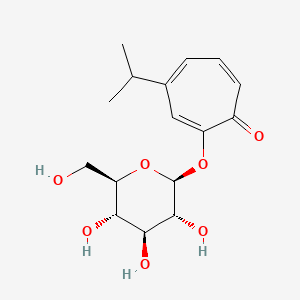
![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)

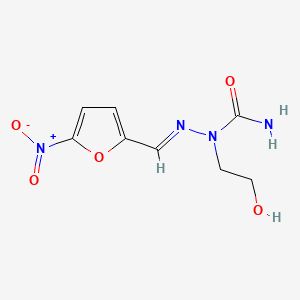

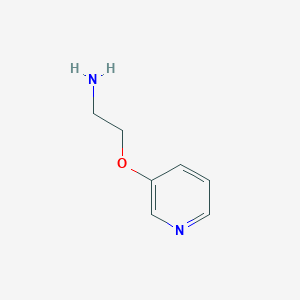
![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)
